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Compound of Interest

Compound Name: Basifungin

Cat. No.: B1667757 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with

Aureobasidin A (AbA) and addressing acquired resistance in laboratory strains.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Aureobasidin A?

Aureobasidin A is a cyclic depsipeptide antibiotic that is highly toxic to a broad range of fungi,

including Saccharomyces cerevisiae and various pathogenic species like Candida albicans and

Aspergillus niger.[1][2][3] Its primary mechanism of action is the inhibition of the enzyme

inositol phosphorylceramide (IPC) synthase.[1][4] This enzyme is critical for the biosynthesis of

sphingolipids, which are essential components of the fungal cell membrane. By inhibiting IPC

synthase, Aureobasidin A disrupts cell membrane integrity, leading to cell death. In S.

cerevisiae, the gene encoding IPC synthase is known as AUR1.

Q2: What are the common mechanisms of acquired resistance to Aureobasidin A in lab strains?

Acquired resistance to Aureobasidin A in laboratory settings typically arises from genetic

modifications that counteract the drug's inhibitory effects. The most common mechanisms

include:

Mutations in the target gene: Point mutations in the AUR1 gene can alter the structure of the

IPC synthase enzyme, preventing Aureobasidin A from binding to it effectively. A well-
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characterized resistance-conferring allele is AUR1-C.

Overexpression of the target gene: An increase in the expression of the wild-type AUR1

gene can lead to higher levels of IPC synthase, effectively titrating out the inhibitory effect of

Aureobasidin A.

Overexpression of efflux pumps or lipid transfer proteins: Overexpression of genes such as

PDR16, which encodes a phosphatidylinositol transfer protein, has been shown to confer

resistance to Aureobasidin A. This is thought to reduce the effective intracellular

concentration of the drug at its target site.

Aneuploidy: In some pathogenic fungi like Candida albicans, the development of aneuploidy,

such as trisomy of chromosome 1, has been identified as a mechanism for rapid adaptation

and resistance to Aureobasidin A. This can lead to the simultaneous upregulation of multiple

resistance-associated genes.

Q3: My wild-type yeast strain is showing unexpected growth on Aureobasidin A selection

plates. What could be the cause?

Unexpected growth of a supposedly sensitive strain on Aureobasidin A-containing media can

be due to several factors:

Spontaneous Mutations: Yeast has a natural mutation rate, and resistant colonies can arise

spontaneously, although this is typically a low-frequency event.

Incorrect Aureobasidin A Concentration: The concentration of Aureobasidin A in the plates

may be too low to effectively inhibit the growth of your specific strain. It is crucial to

determine the Minimum Inhibitory Concentration (MIC) for your particular strain.

Degraded Aureobasidin A: Aureobasidin A stock solutions or the antibiotic in the prepared

plates may have degraded over time, losing its activity.

Uneven Drug Distribution: Improper mixing of Aureobasidin A into the agar medium can

result in areas with lower concentrations, permitting localized growth.

Satellite Colonies: The growth of highly resistant colonies can locally deplete the

Aureobasidin A in the surrounding medium, allowing sensitive cells to grow in close proximity
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as smaller "satellite" colonies.

Troubleshooting Guides
Issue 1: High Background or No Selection in Yeast
Transformation
Symptoms:

A high number of colonies on the negative control plate (transformed with an empty vector).

Little to no difference in colony numbers between the experimental and negative control

plates.

Possible Causes and Solutions:

Possible Cause Recommended Action

Inactive Aureobasidin A

Test the activity of your Aureobasidin A stock by

plating a known sensitive (wild-type) strain. No

growth should be observed at the selection

concentration.

Incorrect AbA Concentration

Perform a kill curve experiment to determine the

Minimum Inhibitory Concentration (MIC) for your

yeast strain. Use a concentration of 2-5 times

the MIC for selection.

Improper Plate Preparation

Ensure Aureobasidin A is added to the molten

agar after it has cooled to 50-60°C to prevent

heat-induced degradation. Mix thoroughly

before pouring plates.

Spontaneous Resistance

If you suspect spontaneous resistant mutants,

re-streak several colonies onto fresh selection

plates. True positives should grow, while

spontaneous mutants may show variable

growth.
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Issue 2: No Transformants on Aureobasidin A Plates
Symptoms:

No colony growth on the experimental plates after transformation and incubation.

Possible Causes and Solutions:

Possible Cause Recommended Action

Low Transformation Efficiency

Verify your transformation protocol using a

positive control plasmid and selection on a

different marker (e.g., an auxotrophic marker).

Optimize the lithium acetate transformation

protocol if necessary.

Aureobasidin A Concentration Too High

If you have not determined the MIC for your

strain, the selection concentration may be too

stringent. Perform a kill curve to find the optimal

concentration.

Problem with the Resistance Cassette

Ensure the AUR1-C resistance gene in your

plasmid is correctly cloned and expressed.

Sequence the plasmid to verify the integrity of

the resistance cassette.

Incorrect Plasmid DNA Preparation

For some vectors, such as pAUR101, linearized

DNA is required for efficient transformation.

Ensure you are using the correct form of the

plasmid DNA as specified by the manufacturer.

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) of Aureobasidin A
This protocol is based on the broth microdilution method and is essential for determining the

baseline susceptibility of a yeast strain.
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Materials:

Aureobasidin A stock solution (1 mg/mL in ethanol or methanol)

Yeast strain of interest

YPD broth

Sterile 96-well microtiter plate

Spectrophotometer

Procedure:

Prepare Yeast Inoculum:

Inoculate 5 mL of YPD broth with a single colony of the yeast strain.

Incubate overnight at 30°C with shaking.

Dilute the overnight culture in fresh YPD to an OD600 of 0.1. This will be your working

inoculum.

Prepare Aureobasidin A Dilutions:

In a 96-well plate, add 100 µL of YPD broth to wells A2 through A12.

Add a calculated amount of Aureobasidin A stock solution to well A1 to achieve twice the

highest desired final concentration in 200 µL of YPD. For example, to achieve a final

concentration of 1 µg/mL in well A2, add enough AbA to well A1 for a concentration of 2

µg/mL.

Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then transfer

100 µL from A2 to A3, and so on, down to well A10. Discard 100 µL from well A10.

Well A11 should contain YPD only (growth control).

Well A12 should contain YPD only (sterility control, no inoculum).
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Inoculation:

Add 100 µL of the working yeast inoculum to wells A1 through A11. Do not add inoculum

to well A12.

Incubation:

Seal the plate and incubate at 30°C for 24-48 hours.

Reading the MIC:

The MIC is the lowest concentration of Aureobasidin A that completely inhibits visible

growth of the yeast. This can be assessed visually or by reading the OD600 of each well.

Typical MIC Values for S. cerevisiae

Strain Typical MIC (µg/mL)

Wild-type 0.1 - 0.5

AUR1-C resistant > 25

Visualizations
Signaling Pathway: Aureobasidin A Mechanism of
Action
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Caption: Mechanism of action of Aureobasidin A.

Experimental Workflow: MIC Determination
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Caption: Workflow for MIC determination.
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Caption: Common mechanisms of acquired resistance to AbA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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